(1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol
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Description
(1R,2R)-2-(4-Nitropyrazol-1-yl)cyclopentan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tautomerism and Protonation Studies
Research on structurally related nitropyrazole compounds reveals insights into tautomerism, protonation, and E/Z isomerism. The study of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride has provided detailed information on the solid-state and solution-phase behavior of such compounds. This research is crucial for understanding the chemical behavior and reactivity of nitropyrazole derivatives, which can be applied to the design of new materials and molecules with specific electronic or structural properties (Holschbach et al., 2003).
Synthesis and Incorporation into Oligonucleotides
Nitropyrazole nucleosides have been synthesized and incorporated into oligonucleotides, showcasing their potential in bioorganic and medicinal chemistry. Such studies are fundamental for developing new therapeutic agents and understanding the molecular basis of drug-DNA interactions. The synthesis of acyclic nucleosides of 4-nitro-1H-imidazole and 4-nitropyrazole demonstrates the versatility of nitropyrazole derivatives in nucleic acid chemistry (Walczak, Wamberg, & Pedersen, 2004).
Antibacterial Activity Studies
Compounds structurally related to nitropyrazole derivatives have shown variable antibacterial effects against both gram-positive and gram-negative bacteria. This indicates the potential of nitropyrazole derivatives in developing new antibacterial agents. Such research is critical in the fight against antibiotic-resistant bacteria and for the design of novel antimicrobial compounds (Amara & Othman, 2016).
properties
IUPAC Name |
(1R,2R)-2-(4-nitropyrazol-1-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDMYGCQBKABZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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